N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
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Overview
Description
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic compound that contains a thiazole ring and a tetrazole ring. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the thiazole derivative with sodium azide and ammonium chloride.
Formation of the Final Compound: The final compound is obtained by reacting the thiazole-tetrazole intermediate with chloroacetic acid in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal species.
Medicine: Investigated for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets:
Antimicrobial Activity: The compound inhibits the biosynthesis of bacterial lipids, disrupting cell membrane integrity.
Anticancer Activity: It binds to specific receptors on cancer cells, inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-aminothiazole
Uniqueness
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of both thiazole and tetrazole rings, which contribute to its diverse biological activities. The combination of these rings enhances its potential as a multifunctional bioactive molecule .
Properties
Molecular Formula |
C13H11BrN6OS2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C13H11BrN6OS2/c1-20-13(17-18-19-20)23-7-11(21)16-12-15-10(6-22-12)8-2-4-9(14)5-3-8/h2-6H,7H2,1H3,(H,15,16,21) |
InChI Key |
CBPKCKKYAIKJNK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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